Boc-3-(4-吡啶基)-DL-丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Boc-3-(4-pyridyl)-DL-alanine involves a multi-step process starting with the appropriate pyridylmethyl malonate. In one study, the synthesis began with 2-[(4-pyridyl)methyl]malonate and proceeded through several steps including the formation of an N-oxide, cyanation, and hydrolysis to yield the target amino acid . Another approach for synthesizing related DL-arylamino acid derivatives involved the condensation of diethyl acetamidomalonate with arylmethyl halides, followed by partial hydrolysis and decarboxylation. The resulting derivatives were then enzymatically resolved to separate the N-acetyl-L-amino acid from the unchanged D-amino acid derivative. The D-amino acid was further processed to obtain the D-BOC derivative through a reaction with di-tert-butyldicarbonate .

Molecular Structure Analysis

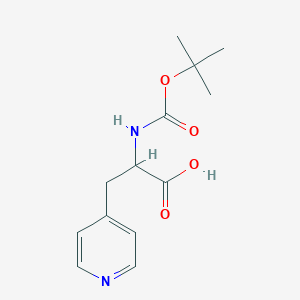

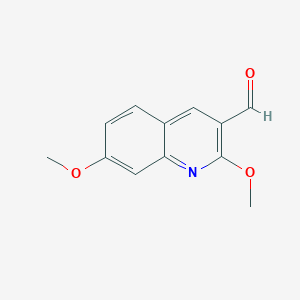

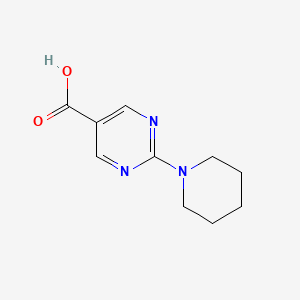

The molecular structure of Boc-3-(4-pyridyl)-DL-alanine is characterized by the presence of a Boc-protected amino group and a pyridyl side chain. The Boc group (di-tert-butyldicarbonate) is a common protecting group used in peptide synthesis to protect the amino functionality. The pyridyl group is a heteroaromatic ring that can engage in various chemical interactions due to its nitrogen atom. The studies referenced do not provide detailed molecular structure analysis, but the synthesis methods suggest that the final compounds maintain the pyridyl and amino acid functionalities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Boc-3-(4-pyridyl)-DL-alanine include condensation, N-oxidation, cyanation, hydrolysis, decarboxylation, enzymatic resolution, and protection reactions. The condensation reactions are crucial for forming the carbon-nitrogen bonds between the pyridylmethyl halides and the malonate derivatives. N-oxidation and cyanation are steps that introduce and manipulate nitrogen functionalities. Hydrolysis and decarboxylation are used to remove protecting groups and to release the carboxylic acid function of the amino acid. Enzymatic resolution separates the D and L enantiomers of the amino acid, and the protection reactions with di-tert-butyldicarbonate yield the Boc-protected amino acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-(4-pyridyl)-DL-alanine are influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the amino group during peptide synthesis, making it less reactive towards unwanted side reactions. The pyridyl group can participate in hydrogen bonding and metal coordination, which may affect the solubility and reactivity of the compound. The studies provided do not offer specific data on the physical properties such as melting point, solubility, or stability of the compound. However, the chemical properties inferred from the synthesis suggest that the compound is amenable to standard peptide coupling reactions and can be deprotected under acidic conditions to yield the free amino acid .

科学研究应用

丙氨酸脱氢酶及其应用

丙氨酸脱氢酶(AlaDH)催化L-丙氨酸转化为丙酮酸,在微生物代谢中至关重要,并在制药、环境和食品行业中具有应用。这种酶在氧化还原平衡中的作用及其在生物技术应用中的潜力可能为丙氨酸衍生物的酶利用提供见解,包括那些用Boc (Dave & Kadeppagari, 2019)保护基修饰的衍生物。

基于(BiO)2CO3的光催化材料

关于(BiO)2CO3(BOC)基光催化剂的综述突出了光催化的进展,与环境和医疗应用相关。尽管不直接相关,但对材料改性以提高性能的强调可能类似于有机分子的化学修饰,用于特定的科学应用 (Ni et al., 2016)。

丙氨酸消旋酶酶抑制剂

关于丙氨酸消旋酶抑制剂的研究,侧重于抗菌药物靶点,强调了丙氨酸及其衍生物在开发治疗剂中的重要性。这篇综述可能为涉及Boc-3-(4-吡啶基)-DL-丙氨酸的药物化学方法提供信息 (Azam & Jayaram, 2015)。

植物中β-丙氨酸的生物合成和作用

探索植物中非蛋白氨基酸β-丙氨酸揭示了其在应对压力和其他生理作用中的参与。这篇综述可能为研究各种生物体中修饰丙氨酸化合物提供生物学背景 (Parthasarathy等人,2019)。

用于OLED的BODIPY材料

在有机发光二极管(OLEDs)中使用基于BODIPY的材料展示了有机化合物在电子器件中的整合。这种应用可能与材料科学或传感器技术中使用专门的丙氨酸衍生物相类似 (Squeo & Pasini, 2020)。

安全和危害

“Boc-3-(4-pyridyl)-DL-alanine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash with plenty of soap and water .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYWDMKESUACOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391152 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid | |

CAS RN |

33814-94-7 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-4-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1307280.png)

![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)

![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307295.png)

![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)

![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)

![5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307316.png)